molecular formula C11H17NO2 B2919160 (4-Methylphenyl)acetic acid-ethanamine (1:1) CAS No. 1989628-30-9

(4-Methylphenyl)acetic acid-ethanamine (1:1)

Cat. No. B2919160
CAS RN: 1989628-30-9
M. Wt: 195.262
InChI Key: ZINOSQZJUPXPJC-UHFFFAOYSA-N
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Description

“(4-Methylphenyl)acetic acid-ethanamine (1:1)” is a chemical compound with the molecular formula C11H17NO2 and a molecular weight of 195.25818 . It is used in the preparation of quaternary amines and epithelial sodium channel inhibition in bronchial epithelium .

Scientific Research Applications

  • Chemical Structure and Interactions : The study of similar compounds such as 2-Amino-2-(2-fluorophenyl)acetic acid reveals insights into the molecular structure, including the planarity of certain groups and the angles at which they attach to the core molecule. These structural details are crucial for understanding how such compounds might interact with other molecules or biological systems (Burns & Hagaman, 1993).

  • Synthesis and Derivatives : Research on derivatives of thiophens and their subsequent conversion into substituted methylamines, ethylamines, and acetic acids, sheds light on the potential for creating biologically active compounds. This can include derivatives of (4-Methylphenyl)acetic acid-ethanamine (Beaton et al., 1976).

  • Catalysis in Chemical Reactions : The use of related compounds in catalyzing cross-coupling reactions in aqueous solvents, as demonstrated in studies involving palladium dichloride complexes, indicates potential applications in organic synthesis and pharmaceutical manufacturing (Nájera et al., 2004).

  • Photoinitiation in Polymerization : Sulfur-containing carboxylic acids, including those similar to (4-Methylphenyl)acetic acid-ethanamine, have been studied for their role in photoinitiated free-radical polymerizations. This research is significant for developing new materials and coatings (Wrzyszczyński et al., 2000).

  • Separation Techniques in Organic Solvents : Investigations into the concentration and separation of amino acids in organic solvents using reverse osmosis membranes could be relevant to the purification or concentration of compounds like (4-Methylphenyl)acetic acid-ethanamine (Reddy et al., 1996).

properties

IUPAC Name

ethanamine;2-(4-methylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2.C2H7N/c1-7-2-4-8(5-3-7)6-9(10)11;1-2-3/h2-5H,6H2,1H3,(H,10,11);2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINOSQZJUPXPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.CC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl)acetic acid-ethanamine (1:1)

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